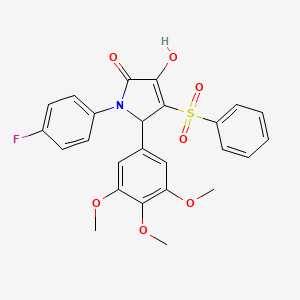![molecular formula C28H28BrN3O B12130764 1-Benzyl-9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12130764.png)
1-Benzyl-9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzyl-9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine]” is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
-
Benzoxazine Ring: : The core structure contains a benzoxazine ring, which is a fused system of benzene and oxazine rings. This arrangement imparts unique properties to the compound.
-
Spiro Ring: : The spiro junction connects the benzoxazine and piperidine rings, creating a three-dimensional arrangement.
-
Functional Groups: : The compound features a bromine atom, a methyl group, and a benzyl group, each contributing to its chemical behavior.
Vorbereitungsmethoden
Synthetic Routes::
-
Bromination of Benzoxazine: : One synthetic route involves brominating a precursor benzoxazine compound. Bromine (Br₂) reacts with the benzoxazine ring, introducing the bromine substituent.
-
Benzyl Grignard Reaction: : Another approach is the Grignard reaction between benzyl bromide (C₆H₅CH₂Br) and a suitable substrate (e.g., piperidine). This forms the benzyl-substituted piperidine intermediate.
-
Spirocyclization: : The final step involves cyclization to form the spiro ring system. This can occur under acidic or basic conditions.
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification, and isolation techniques. Precise conditions and reagents may vary based on the desired yield and purity.
Analyse Chemischer Reaktionen
-
Electrophilic Aromatic Substitution: : The benzoxazine ring undergoes electrophilic substitution reactions due to its aromaticity. Bromination, nitration, and Friedel-Crafts acylation are common.
-
Reduction: : The bromine substituent can be reduced to a corresponding alkyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Base-Catalyzed Reactions: : The piperidine nitrogen can participate in base-catalyzed reactions, such as N-alkylation or ring-opening reactions.
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry: : Researchers explore its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.
-
Materials Science: : The benzoxazine moiety contributes to polymerization reactions, leading to novel materials with desirable properties.
Wirkmechanismus
Targeting Cellular Pathways: The compound may interact with specific cellular receptors or enzymes, affecting cell signaling pathways. For instance, it could modulate protein kinases involved in cancer progression.
Vergleich Mit ähnlichen Verbindungen
Related Spiro Compounds: Compare its structure, reactivity, and biological activities with other spiro compounds, such as spirooxindoles or spirocyclic lactams.
Eigenschaften
Molekularformel |
C28H28BrN3O |
|---|---|
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
1'-benzyl-9-bromo-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C28H28BrN3O/c1-20-7-9-22(10-8-20)25-18-26-24-17-23(29)11-12-27(24)33-28(32(26)30-25)13-15-31(16-14-28)19-21-5-3-2-4-6-21/h2-12,17,26H,13-16,18-19H2,1H3 |
InChI-Schlüssel |
YJPOVLRMTGZEIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC35CCN(CC5)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12130684.png)


![Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12130698.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12130708.png)


![N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12130721.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130744.png)
![3-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid](/img/structure/B12130752.png)
![4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12130756.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12130770.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12130777.png)
